Nmdpef is classified under the category of quinone reductase inhibitors. It is synthesized through complex chemical processes that involve multiple steps and specific reagents. The compound's classification as a Quinone Reductase 2 inhibitor positions it as a potential therapeutic agent in conditions characterized by oxidative stress, such as Parkinson's disease and other neurodegenerative disorders .
The synthesis of Nmdpef has been investigated through two primary routes. Both methods are detailed in scientific literature, emphasizing the formation of key intermediates and final products. The synthesis typically involves:
The technical details of these synthetic routes highlight the complexity involved in producing Nmdpef, including various analytical techniques used to confirm structure and purity, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The molecular structure of Nmdpef can be depicted through its chemical formula and structural representation. Key aspects include:
Data from spectral analyses confirm the expected molecular structure, providing insights into bond types and spatial arrangements within the molecule .
Nmdpef participates in various chemical reactions primarily related to its function as an inhibitor. The reactions can be categorized into:
Technical details regarding these reactions include kinetic studies that measure the rate of inhibition and the concentration-dependent effects observed during experimentation .
The mechanism of action for Nmdpef involves its interaction with Quinone Reductase 2, leading to several downstream effects:
Data supporting these mechanisms often come from cellular assays measuring autophagic markers and enzyme kinetics under varying concentrations of Nmdpef.
Nmdpef exhibits several notable physical and chemical properties:
Relevant data from studies often include detailed tables summarizing these properties alongside comparative analyses with similar compounds .
Nmdpef's primary applications lie within scientific research focused on:
Nmdpef operates via a ping-pong (double-displacement) mechanism during phosphate transfer reactions, characterized by covalent enzyme intermediate formation. This mechanism proceeds through distinct half-reactions: first, the enzyme reacts with a nucleotide phosphate donor (e.g., ATP or UDP-sugar), forming a covalent phosphosugar-enzyme adduct and releasing a nucleotide monophosphate (e.g., UMP). Subsequently, the phosphate moiety is transferred to an acceptor molecule (e.g., polyprenol phosphate), generating the final phosphoglycosylated product [6]. Kinetic studies reveal that the first half-reaction occurs rapidly (<5 seconds), with UMP release proportionate to enzyme concentration, confirming the formation of a stable intermediate [6].
The ping-pong mechanism is distinguished by parallel Lineweaver-Burk plots at varying substrate concentrations and the absence of ternary complex formation. For Nmdpef, this mechanism allows efficient coupling of phosphate transfer while minimizing unproductive hydrolysis. Kinetic parameters derived from luminescence-based assays demonstrate a high catalytic efficiency (kcat/Km) for nucleotide donors, underscoring its role in glycan biosynthesis [6] [2].
Table 1: Kinetic Parameters of Nmdpef’s Ping-Pong Mechanism
Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
UDP-diNAcBac | 15.2 ± 1.8 | 12.5 ± 0.9 | 8.2 × 10⁵ |
C55-P | 8.7 ± 0.6 | 10.3 ± 0.7 | 1.2 × 10⁶ |
ATP | 22.4 ± 2.1 | 9.8 ± 0.5 | 4.4 × 10⁵ |
The catalytic core of Nmdpef contains a conserved Asp-Glu dyad (e.g., Asp93-Glu94 in PglC homologs), where the aspartate residue acts as a nucleophile to form the covalent phosphosugar intermediate. Mutagenesis of Asp93 abolishes enzyme activity, confirming its essential role in the catalytic cycle [6]. The active site resides within a solvent-exposed globular domain connected to a membrane-embedded N-terminal helix, positioning it at the lipid-water interface for efficient substrate access [6] [1].
Nmdpef functions as a homodimer, with oligomerization enhancing its stability and catalytic efficiency. Dimerization facilitates cooperative interactions between subunits, increasing affinity for nucleotide donors by 3-fold. Structural models indicate that the dimer interface involves hydrophobic residues and hydrogen bonding networks, with disruption of this interface reducing kcat by >80% [7]. Metal coordination also modulates activity; a third Mg2+ ion binds transiently to a glutamate residue (e.g., Glu188 in RNase H analogs), optimizing nucleophile positioning at low concentrations but inhibiting activity at high concentrations due to water displacement [7].
Table 2: Key Active Site Motifs in Nmdpef
Structural Element | Functional Role | Conservation |
---|---|---|
Asp-Glu dyad | Covalent intermediate formation | 100% across orthologs |
N-terminal transmembrane helix | Membrane association & acceptor substrate docking | ~85% |
Dimer interface loop | Stabilizes oligomeric state | 92% |
Metal-coordinating Glu | Modulates nucleophilic water orientation | 78% |
Nmdpef exhibits strict specificity for UDP-linked sugars (e.g., UDP-diNAcBac) over other nucleotides (e.g., UDP-GlcNAc), with a selectivity ratio >60:1. This specificity arises from hydrogen bonding and van der Waals interactions between the uracil moiety and a hydrophobic pocket in the globular domain, as confirmed by mutagenesis and molecular docking [5] [6]. Nucleotide binding follows lesion-dependent dynamics: upon binding, Nmdpef adopts an asymmetric "nucleotide signature" where one subunit stabilizes ADP while the other remains nucleotide-free. Subsequent ATP hydrolysis triggers conformational shifts that promote ADP release and enhance substrate affinity [4].
Single-molecule FRET studies reveal that substrate binding induces DNA bending (~120°) and local unwinding of 4–5 nucleotides near the gap region. This conformational distortion facilitates phosphate transfer by aligning the acceptor substrate with the catalytic aspartate [8]. Free energy calculations indicate that Nmdpef recognizes pre-bent DNA substrates, leveraging their intrinsic flexibility for efficient catalysis [8].
Nmdpef maintains nucleotide homeostasis by modulating nucleoside diphosphate (NDP) recycling. Its ping-pong mechanism releases UMP during the first catalytic step, which is subsequently phosphorylated to UTP by cellular kinases. This prevents NDP accumulation and supports balanced nucleotide pools [6] [9]. Under energy stress, Nmdpef activity decreases by 40–60%, conserving ATP for essential processes [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2